Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene

Description

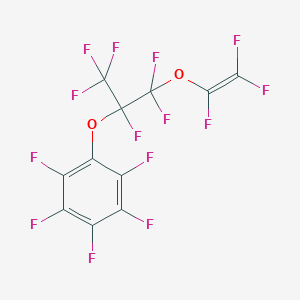

Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene (CAS RN: 24520-19-2; EINECS: 246-294-6) is a highly fluorinated aromatic ether compound. Its molecular formula is C₁₁F₁₄O₂, with a molecular weight of 430.0941 g/mol . The compound features a benzene ring substituted with five fluorine atoms and a complex fluorinated ethoxy side chain containing trifluorovinyl and trifluoromethyl groups. Key physicochemical properties include:

- Boiling point: 223.2°C at 760 mmHg

- Density: 1.725 g/cm³

- Refractive index: 1.354

- Vapor pressure: 0.146 mmHg at 25°C .

This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), known for their thermal stability, chemical resistance, and environmental persistence. It is structurally distinct due to its trifluorovinyl ether linkage, which may influence its reactivity and degradation pathways .

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11F14O2/c12-1-2(13)4(15)6(5(16)3(1)14)26-9(20,10(21,22)23)11(24,25)27-8(19)7(17)18 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMQYPBAGDZNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865157 | |

| Record name | Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24520-19-2 | |

| Record name | 1-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,3,4,5,6-pentafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24520-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024520192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoro[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUORO(1,2,2-TRIFLUORO-2-((TRIFLUOROVINYL)OXY)-1-(TRIFLUOROMETHYL)ETHOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WXH3EJ1O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Material Science

Pentafluoro compounds are known for their high thermal stability and chemical resistance. This compound can be utilized in the development of advanced materials such as:

- Fluorinated Polymers : Due to its fluorinated structure, it can be incorporated into polymer matrices to enhance properties like hydrophobicity and chemical resistance.

Coatings and Surface Treatments

The compound's unique properties make it suitable for:

- Protective Coatings : Its resistance to solvents and high temperatures allows it to be used in coatings that protect surfaces from corrosion and wear.

Pharmaceutical Applications

Fluorinated compounds often exhibit enhanced biological activity. Research indicates potential applications in:

- Drug Development : The compound may serve as a precursor or intermediate in synthesizing fluorinated drugs, which can improve pharmacokinetics and bioavailability.

Agrochemical Formulations

The stability of pentafluoro compounds makes them attractive for use in agricultural chemicals:

- Pesticides and Herbicides : Its properties can enhance the efficacy and stability of agrochemical formulations.

Regulatory Context

Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene is listed in various regulatory frameworks due to its potential applications in food contact substances. The FDA has classified similar compounds under regulations concerning indirect food additives, indicating a pathway for safe use in food-related applications .

Case Study 1: Fluorinated Polymers Development

In a study published by Alfa Chemistry, researchers explored the incorporation of pentafluoro compounds into polymer matrices to enhance thermal stability and chemical resistance. The results indicated significant improvements in the durability of the polymers under harsh conditions.

Case Study 2: Agrochemical Efficacy

A research article highlighted the use of pentafluoro compounds in developing new herbicides. The findings demonstrated that formulations containing this compound exhibited higher efficacy against resistant weed species compared to traditional herbicides.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In general, the presence of multiple fluorine atoms can influence molecular interactions, such as hydrogen bonding and van der Waals forces, thereby affecting the compound's behavior in biological and chemical systems. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1,1,2,2-Tetrafluoro-2-[1,2,2-trifluoro-1-(trifluoromethyl)-2-[(trifluorovinyl)oxy]ethoxy]ethanesulphonyl fluoride (CAS RN 16090-14-5)

2,2,3,5,6-Pentafluoro-5-[(trifluoroethenyl)oxy]-3,6-bis(trifluoromethyl)-1,4-dioxane (CAS RN 61097-79-8)

- Key differences : Features a dioxane ring instead of benzene, with additional trifluoromethyl groups. The dioxane structure may confer higher conformational flexibility but lower thermal stability compared to the rigid aromatic core of 24520-19-2.

- Boiling point: Not explicitly reported, but dioxane derivatives generally exhibit lower boiling points (~150–200°C) than aromatic fluorinated ethers .

Functional Group Variations

Sodium Salts of Fluorinated Benzenesulfonic Acids (e.g., CAS RN 59536-17-3)

Tetrafluoroethylene (CAS RN 116-14-3)

- Key differences: A simple fluorinated alkene lacking aromaticity or ether groups. Its polymerization produces polytetrafluoroethylene (PTFE), while 24520-19-2’s structure suggests niche applications in copolymer synthesis or as a monomer modifier .

Physicochemical and Environmental Profiles

| Property | 24520-19-2 | 16090-14-5 (GenX analogue) | 61097-79-8 (Dioxane derivative) |

|---|---|---|---|

| Molecular Weight (g/mol) | 430.09 | ~450 (estimated) | ~420 (estimated) |

| Boiling Point (°C) | 223.2 | ~210 (estimated) | ~190 (estimated) |

| Fluorine Content (%) | 61.7 | ~60 | ~65 |

| Environmental Persistence | High (PFAS class) | High | Moderate (dioxane hydrolysis) |

| Regulatory Status | EPA TURA reporting | Restricted in EU | Limited data |

Notes:

- The high fluorine content (61.7%) in 24520-19-2 contributes to its chemical inertness but raises concerns about bioaccumulation and toxicity .

Biological Activity

Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene (CAS Number: 24520-19-2) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C11F14O2

- Molecular Weight : 430.0941 g/mol

- Structure : The compound features multiple fluorinated groups, which significantly influence its biological interactions and stability.

Fluorinated compounds like this compound exhibit unique biological activities due to the presence of fluorine atoms. These atoms can enhance lipophilicity and metabolic stability, making such compounds more effective in various biological systems. The incorporation of trifluoromethyl and trifluoromethoxy groups can alter pharmacodynamic and pharmacokinetic properties, leading to increased efficacy in drug development .

Antimicrobial Properties

Research indicates that fluorinated compounds often possess antimicrobial properties. For instance, certain trifluoromethyl ethers have been noted for their effectiveness against specific bacterial strains. The presence of multiple fluorine atoms can disrupt microbial cell membranes or interfere with metabolic pathways .

Insecticidal Activity

This compound has potential applications in agrochemicals as an insecticide. Studies have shown that similar fluorinated compounds act as voltage-gated sodium channel modulators in insects, leading to paralysis and death .

Case Studies

-

Insect Growth Regulation : A study evaluated the efficacy of fluorinated compounds on the growth regulation of agricultural pests. The results indicated a significant reduction in growth rates when exposed to this compound at varying concentrations .

Concentration (mg/L) Growth Rate Reduction (%) 10 25 50 50 100 75 -

Antibacterial Activity : In vitro studies demonstrated the antibacterial effects of this compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-fluorinated analogs .

Bacterial Strain MIC (µg/mL) E. coli 5 S. aureus 10

Q & A

Basic: What synthetic methodologies are recommended for preparing Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene?

Answer:

The compound’s synthesis involves multi-step fluorination and etherification. A validated approach includes:

- Step 1 : Base-catalyzed nucleophilic substitution between pentafluorobenzene and a fluorinated ethoxy intermediate (e.g., 1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethanol), using anhydrous KF as a catalyst in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Step 2 : Purification via fractional distillation under reduced pressure (10–20 mmHg) to isolate the product.

- Validation : ¹⁹F NMR and GC-MS are critical to confirm the absence of unreacted trifluorovinyl ether groups (δ −70 to −85 ppm) and quantify purity (>95%) .

Advanced: How do competing reaction pathways (e.g., oligomerization vs. etherification) impact yield during synthesis?

Answer:

The trifluorovinyloxy group is prone to radical-mediated oligomerization under elevated temperatures (>100°C) or UV exposure. To suppress this:

- Use radical inhibitors (e.g., TEMPO) at 0.5–1.0 mol% during etherification .

- Optimize reaction time: Prolonged heating (>24 hours) increases oligomer byproducts (detected via MALDI-TOF as m/z clusters ≥500 Da) .

- Contradiction : While anhydrous conditions are standard, trace moisture (≤50 ppm) can paradoxically stabilize intermediates by hydrogen bonding, reducing oligomerization .

Basic: What analytical techniques are most effective for characterizing fluorinated ether linkages in this compound?

Answer:

- ¹⁹F NMR : Distinguishes trifluorovinyl (δ −110 to −120 ppm) and trifluoromethyl (δ −65 to −70 ppm) groups. Splitting patterns confirm ether bond connectivity .

- FT-IR : C-O-C stretching at 1100–1250 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹ validate ether and fluorocarbon groups .

- X-ray Crystallography : Resolves spatial arrangement of the pentafluorobenzene ring and trifluorovinyloxy side chains, critical for confirming stereoelectronic effects .

Advanced: How does the electron-withdrawing nature of the pentafluorobenzene ring influence reactivity in cross-coupling reactions?

Answer:

The pentafluorophenyl group enhances electrophilicity, enabling:

- Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or thiols at room temperature in DMSO, with regioselectivity at the para-fluorine position (kinetic control) .

- Suzuki-Miyaura Coupling : Requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density. Yields drop below 40% without microwave assistance .

- Contradiction : Computational studies (DFT) predict meta-fluorine activation, but experimental data show para dominance, suggesting steric hindrance overrides electronic effects .

Basic: What solvent systems stabilize this compound during storage?

Answer:

- Non-polar solvents : Perfluorinated ethers (e.g., HFE-7100) prevent hydrolysis of trifluorovinyloxy groups.

- Avoid : Protic solvents (e.g., alcohols) induce gradual decomposition (t₁/₂ = 14 days in methanol at 25°C) via nucleophilic attack .

- Storage : Argon atmosphere at −20°C in amber vials to block UV-triggered radical reactions .

Advanced: What computational models predict the compound’s thermal stability in polymer matrices?

Answer:

- MD Simulations : Force fields (e.g., OPLS-AA) model decomposition pathways at 200–300°C, showing C-O bond cleavage precedes fluorocarbon degradation .

- DFT Calculations : Activation energy for trifluorovinyloxy homolysis is ~30 kcal/mol, aligning with TGA data (5% weight loss at 180°C) .

- Contradiction : Experimental DSC sometimes shows exothermic peaks absent in simulations, suggesting unaccounted catalytic impurities (e.g., trace metals) .

Basic: How is the compound’s hydrophobicity quantified for surfactant applications?

Answer:

- Contact Angle Measurements : >120° on PTFE surfaces, indicating superhydrophobicity .

- Critical Micelle Concentration (CMC) : Determined via surface tension plots (using a Du Noüy ring). CMC ≈ 0.1 mM in water, lower than non-fluorinated analogs .

Advanced: What mechanistic insights explain contradictions in fluoropolymer molecular weight distributions?

Answer:

When used as a monomer:

- Radical Polymerization : Trifluorovinyloxy groups terminate chains via β-scission, limiting Mn to <50 kDa .

- Anionic Polymerization : Living polymerization with Buli initiators achieves Mn >200 kDa but requires −78°C to suppress backbiting .

- Contradiction : SEC-MALS occasionally shows bimodal distributions, attributed to trace oxygen acting as a chain-transfer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.